REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:15])[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([CH3:11])[CH:9]=2)[C:4]([CH3:13])([CH3:12])[CH:3]1[CH3:14].[N+:16]([O-])([OH:18])=[O:17].S(=O)(=O)(O)O>C(O)(=O)C>[CH3:1][C:2]1([CH3:15])[C:10]2[C:5](=[CH:6][C:7]([N+:16]([O-:18])=[O:17])=[C:8]([CH3:11])[CH:9]=2)[C:4]([CH3:13])([CH3:12])[CH:3]1[CH3:14]
|
Name
|
|
Quantity
|
51 g
|
Type
|
reactant
|
Smiles
|
CC1(C(C(C2=CC=C(C=C12)C)(C)C)C)C
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
100 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 500 ml reaction vessel
|
Type
|
CUSTOM
|
Details
|
equipped with stirrer
|
Type
|
TEMPERATURE
|
Details
|
thermometer, reflux
|
Type
|
ADDITION
|
Details
|
condensor, addition funnel
|
Type
|
TEMPERATURE
|
Details
|
cooling bath
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the reaction mass at 10° C
|
Type
|
WAIT
|
Details
|
Over a period of 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mass is then heated to 25° C.
|
Type
|
TEMPERATURE
|
Details
|
maintained at 25° C. for a period of 3.5 hours
|
Duration
|
3.5 h
|
Type
|
CUSTOM
|
Details
|
At the end of the 3.5 hour period, the reaction mass is quenched with ice water (500 ml) and crystals
|
Duration
|
3.5 h
|
Type
|
CUSTOM
|
Details
|
are formed
|
Type
|
CUSTOM
|
Details
|
The crystals are then re-crystallized from water
|
Type
|
CUSTOM
|
Details
|
is 115.7° C
|
Type
|
CUSTOM
|
Details
|
NMR, IR and mass spectral anaylses yield the information that the compound
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
|
Smiles
|
CC1(C(C(C2=CC(=C(C=C12)C)[N+](=O)[O-])(C)C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |